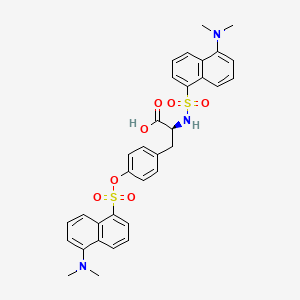

N,O-Didansyl-L-tyrosine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C33H33N3O7S2 |

|---|---|

Molekulargewicht |

647.8 g/mol |

IUPAC-Name |

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid |

InChI |

InChI=1S/C33H33N3O7S2/c1-35(2)29-13-5-11-26-24(29)9-7-15-31(26)44(39,40)34-28(33(37)38)21-22-17-19-23(20-18-22)43-45(41,42)32-16-8-10-25-27(32)12-6-14-30(25)36(3)4/h5-20,28,34H,21H2,1-4H3,(H,37,38)/t28-/m0/s1 |

InChI-Schlüssel |

LUBOPDUYHWABFG-NDEPHWFRSA-N |

Isomerische SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O |

Kanonische SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for N,o Didansyl L Tyrosine and Its Derivatives

Strategies for N-Terminal Dansylation of L-Tyrosine Substrates

The primary method for attaching a dansyl group to the N-terminus of L-tyrosine involves the use of dansyl chloride. researchgate.netbsu.edu This reaction is typically carried out in an aqueous-organic solvent mixture, such as acetone-water, at an alkaline pH, usually between 9.5 and 10. researchgate.net The elevated pH is crucial as it deprotonates the amino group, making it a more potent nucleophile to attack the sulfonyl chloride of the dansyl group. The reaction is often performed at elevated temperatures to ensure completion. researchgate.net

The N-terminal dansylation of tyrosine is a key step in peptide sequencing and N-terminal amino acid analysis. bsu.eduodu.edu The resulting N-dansyl-L-tyrosine is highly fluorescent, allowing for sensitive detection. researchgate.net

Methodologies for Phenolic Hydroxyl Group Dansylation

The phenolic hydroxyl group of L-tyrosine is less reactive than the amino group but can also be dansylated. arizona.edu This reaction also typically requires alkaline conditions to deprotonate the hydroxyl group, forming a phenolate (B1203915) anion which is a stronger nucleophile. arizona.edunih.gov The pKa of the phenolic hydroxyl group is approximately 9.8 in polypeptides, indicating that a sufficiently high pH is needed for efficient reaction. arizona.edu

It has been observed that the choice of buffer can influence the outcome of the dansylation reaction. For instance, using N-ethylmorpholine can lead to the formation of both N-monodansyl and N,O-didansyl derivatives. researchgate.net Conversely, employing a sodium bicarbonate buffer at pH 9.5 tends to favor the formation of the didansyl derivative almost exclusively. researchgate.net

Controlled Multi-Step and Concurrent Dansylation Reaction Protocols

The synthesis of N,O-Didansyl-L-tyrosine can be achieved through either a controlled multi-step process or a concurrent one-pot reaction. In a concurrent protocol, an excess of dansyl chloride is used under alkaline conditions to facilitate the dansylation of both the amino and phenolic hydroxyl groups simultaneously. researchgate.net This approach is straightforward but may require careful control of reaction conditions to ensure complete derivatization and to minimize side reactions, such as the formation of dansyl sulfonic acid and dansylamide. bsu.edu

A multi-step approach could involve the initial protection of one functional group while the other is dansylated, followed by deprotection and subsequent dansylation of the second group. However, for this compound, the one-pot method is more common due to the differential reactivity of the amino and hydroxyl groups, which can be exploited by controlling the reaction pH and stoichiometry of reagents.

Chromatographic and Crystallization Methodologies for this compound Isolation and Purification

Following the synthesis, the purification of this compound is essential to remove unreacted starting materials, byproducts like dansyl sulfonic acid and dansylamide, and any partially dansylated intermediates. bsu.edu Reversed-phase high-performance liquid chromatography (HPLC) is a widely used technique for the separation and purification of dansylated amino acids. researchgate.netbsu.edu The use of a C8 or C18 column with a gradient elution of an organic solvent like acetonitrile (B52724) in an aqueous buffer is a common practice. researchgate.net

Crystallization can also be employed as a purification method. The crude product, after initial workup to remove water-soluble impurities, can be dissolved in a suitable solvent and allowed to crystallize. The choice of solvent is critical and depends on the solubility characteristics of this compound.

Synthesis of Isotopically Labeled this compound for Advanced Spectroscopic and Mechanistic Studies

Isotopically labeled this compound is a valuable tool for quantitative metabolomic profiling and mechanistic studies using mass spectrometry and NMR. researchgate.netresearchgate.net The synthesis can be approached in two primary ways: by starting with isotopically labeled L-tyrosine or by using isotopically labeled dansyl chloride.

(13)C- or (15)N-labeled L-tyrosine can be synthesized through various chemical or chemoenzymatic methods and then subjected to dansylation. d-nb.infodeepdyve.com Alternatively, (13)C-labeled dansyl chloride can be synthesized and used to label both L-tyrosine and other amine- and phenol-containing metabolites. researchgate.netresearchgate.net This differential isotope labeling strategy, often referred to as CIL (chemical isotopic labeling), allows for accurate relative and absolute quantification of metabolites in complex biological samples. researchgate.netresearchgate.net The co-elution of the light ((12)C) and heavy ((13)C) labeled compounds in LC-MS analysis enables precise quantification based on the peak intensity ratios. researchgate.netresearchgate.net

Site-Specific Derivatization Strategies for this compound Functionalities

While this compound itself is a derivatized molecule, its structure presents opportunities for further site-specific modifications to create novel derivatives with tailored properties. The carboxylic acid group is a primary site for such derivatization. It can be converted to an ester or an amide through standard coupling reactions. academie-sciences.fr For example, reaction with an alcohol in the presence of an acid catalyst would yield an ester, while reaction with an amine using a coupling agent like DCC or EDC would form an amide. academie-sciences.fr

The dansyl groups themselves, while generally stable, could potentially undergo modifications, although this is less common. The synthesis of derivatives with altered dansyl moieties has been explored to modulate the properties of the parent compound, for instance, to improve its specificity as an enzyme inhibitor. nih.gov

Covalent Conjugation Methodologies for Biomolecular Tagging

The primary method for synthesizing this compound is through the covalent conjugation of L-tyrosine with dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride). nih.govnih.gov This reaction serves as a direct example of biomolecular tagging, where a fluorescent probe (the dansyl group) is attached to a target molecule (L-tyrosine).

The conjugation process involves the reaction of dansyl chloride with the nucleophilic groups on the L-tyrosine molecule. L-tyrosine possesses two reactive sites for dansylation: the primary α-amino group and the phenolic hydroxyl group of its side chain. academie-sciences.frwikipedia.org In the presence of a suitable base and appropriate reaction conditions, dansyl chloride, a highly reactive sulfonyl chloride, readily forms stable sulfonamide and sulfonate ester bonds, respectively. mdpi.comthermofisher.com

The reaction proceeds as follows:

N-dansylation: The α-amino group of L-tyrosine attacks the sulfonyl chloride of a dansyl chloride molecule, forming a stable sulfonamide linkage. wikipedia.org

O-dansylation: The phenolic hydroxyl group on the tyrosine side chain attacks a second dansyl chloride molecule, forming a sulfonate ester. sci-hub.se

This dual derivatization results in the formation of this compound, a molecule where two fluorescent dansyl groups are covalently attached to a single amino acid scaffold. nih.gov The dansyl group is particularly useful as a fluorescent tag due to its small size, which minimizes potential steric hindrance, and the sensitivity of its fluorescence emission to the polarity of the local environment. researchgate.netlubio.ch This environmental sensitivity allows researchers to probe conformational changes and binding events in proteins and peptides. lubio.ch

The general principle of dansylation is widely applied for tagging peptides and proteins, typically by targeting the N-terminal α-amino group or the ε-amino group of lysine (B10760008) residues. researchgate.net The covalent labeling of tyrosine residues, as in this compound, offers a more specific approach to introducing probes at defined locations within a biomolecule. rsc.org

| Reactant | Reactive Group | Reagent | Resulting Linkage | Product Moiety |

|---|---|---|---|---|

| L-Tyrosine | α-Amino Group (-NH₂) | Dansyl Chloride | Sulfonamide (-SO₂-NH-) | N-dansyl |

| L-Tyrosine | Phenolic Hydroxyl Group (-OH) | Dansyl Chloride | Sulfonate Ester (-SO₂-O-) | O-dansyl |

Incorporation of this compound in Solid-Phase Peptide Synthesis Methodologies

The integration of modified amino acids, including fluorescently labeled ones, into peptides is a powerful strategy for creating sophisticated molecular probes. Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for such endeavors, with the Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy being the most common. mit.edubeilstein-journals.org The incorporation of fluorescent amino acids (FlAAs) is typically achieved using a "building block" approach, where the modified amino acid is pre-synthesized with appropriate protecting groups for seamless inclusion in the automated or manual SPPS workflow. nih.govrsc.org

Incorporating this compound into a peptide chain via SPPS presents a unique consideration. In a standard SPPS cycle, each amino acid building block must have a temporary N-terminal protecting group (like Fmoc) and a free carboxyl group. beilstein-journals.org However, in this compound, the N-terminal α-amino group is already derivatized with a dansyl group, precluding the attachment of an Fmoc group. nih.gov

Consequently, the most direct method for its incorporation is to use this compound as the final residue to be added to the peptide chain. This process involves:

Synthesizing the desired peptide sequence on a solid support using standard Fmoc-SPPS protocols.

Removing the N-terminal Fmoc group from the final amino acid of the resin-bound peptide to expose a free amino group.

Coupling this compound, which has a free carboxylic acid, to the N-terminus of the peptide. This is achieved using standard peptide coupling reagents.

Cleaving the completed, N-terminally didansylated peptide from the solid support and removing any side-chain protecting groups.

This methodology exclusively places the this compound moiety at the N-terminus of the peptide.

An alternative, more versatile strategy for placing a didansylated tyrosine residue at a specific internal position would involve a multi-step, on-resin modification. This would utilize a specially prepared tyrosine building block, such as Fmoc-L-Tyr(dansyl)-OH .

The steps for this advanced approach would be:

Synthesize the building block Fmoc-L-Tyr(dansyl)-OH, where the α-amino group is protected by Fmoc and the side-chain hydroxyl is protected as a dansyl-ester.

Incorporate this building block at the desired position in the peptide sequence using standard Fmoc-SPPS.

Continue peptide elongation. If the didansylated residue is intended to be at the N-terminus, proceed to the next step after its incorporation.

Remove the final N-terminal Fmoc group.

Perform a second dansylation reaction on the resin to attach a dansyl group to the newly freed N-terminal α-amino group of the tyrosine residue.

Cleave and deprotect the final peptide.

This latter approach, while more complex synthetically, offers the flexibility to position the N,O-didansylated tyrosine residue at any location within the peptide sequence, enabling more precise biophysical studies. rsc.orgdoi.org

| Step | Action | Description |

|---|---|---|

| 1 | Peptide Assembly | The target peptide is synthesized on a solid support resin using standard Fmoc-SPPS cycles. beilstein-journals.org |

| 2 | Final Deprotection | The Fmoc protecting group is removed from the N-terminus of the resin-bound peptide, typically with a piperidine (B6355638) solution. nih.gov |

| 3 | Activation & Coupling | This compound is pre-activated and coupled to the peptide's free N-terminal amine using a coupling agent (e.g., HBTU, TBTU). |

| 4 | Cleavage and Purification | The fully assembled peptide is cleaved from the resin, and all side-chain protecting groups are removed, followed by purification (e.g., by HPLC). |

Advanced Spectroscopic and Analytical Characterization Methodologies of N,o Didansyl L Tyrosine

Methodologies for Optical Spectroscopic Analysis of N,O-Didansyl-L-tyrosine

Time-Resolved Fluorescence Spectroscopy Methodologies for this compound

Fluorescence Lifetime Determination Methodologies (e.g., TCSPC, Phase-Modulation)

The fluorescence lifetime of a molecule, the average time it remains in the excited state after light absorption, is a critical parameter sensitive to the molecular environment. Two primary techniques for determining the fluorescence lifetime of this compound are Time-Correlated Single Photon Counting (TCSPC) and Phase-Modulation Fluorometry.

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique that measures the time delay between the excitation pulse and the detection of the first emitted photon. horiba.com By repeating this measurement millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile. horiba.com This decay can then be analyzed to determine the fluorescence lifetime(s). horiba.com TCSPC is particularly well-suited for resolving multi-exponential decays, which can arise from the fluorophore existing in multiple conformations or environments. rutgers.edu The high repetition rate of modern pulsed laser sources allows for rapid data acquisition. horiba.com

Phase-Modulation Fluorometry , also known as frequency-domain fluorometry, offers a complementary approach. In this method, the excitation light is intensity-modulated at a high frequency. horiba.com The emitted fluorescence is also modulated at the same frequency but is phase-shifted and has a lower modulation depth relative to the excitation light. nih.gov The fluorescence lifetime can be calculated from the measured phase shift and demodulation. rutgers.edu An advantage of this technique is that measurements can be performed at multiple modulation frequencies, providing a robust analysis of complex decay kinetics. nih.gov

| Methodology | Principle | Key Advantages | Typical Time Resolution |

| Time-Correlated Single Photon Counting (TCSPC) | Measures the time distribution of single emitted photons after a pulsed excitation. horiba.com | High sensitivity, excellent for complex, multi-exponential decays. rutgers.edu | Picoseconds to microseconds. horiba.com |

| Phase-Modulation Fluorometry | Measures the phase shift and demodulation of fluorescence from a sample excited by modulated light. horiba.com | Can resolve multi-exponential decays by varying modulation frequency. nih.gov | Nanoseconds to microseconds. |

Fluorescence Anisotropy Decay Measurement Methodologies for Rotational Dynamics

Fluorescence anisotropy decay measurements provide insights into the rotational motion and size and shape of fluorescent molecules like this compound. researchgate.net When a population of fluorophores is excited with polarized light, only those with transition dipoles aligned with the polarization of the light are preferentially excited. picoquant.com If the molecules rotate during the fluorescence lifetime, the polarization of the emitted light will become randomized. The rate of this depolarization, measured as the decay of fluorescence anisotropy, is related to the rotational correlation time of the molecule. iss.com

Circular Dichroism Spectroscopic Methodologies for Chiral Conformation and Interactions

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the chiral nature of molecules. arxiv.org It measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com Since this compound is derived from the chiral amino acid L-tyrosine, it is optically active and will exhibit a CD spectrum.

The CD spectrum is highly sensitive to the three-dimensional structure or conformation of the molecule. arxiv.org Changes in the CD spectrum can indicate conformational changes induced by factors such as solvent polarity, pH, or binding to other molecules. For instance, the interaction of a chiral molecule with a protein can induce changes in the CD spectrum of either the molecule or the protein, providing information about the binding event and the nature of the binding site. nih.gov In the context of this compound, CD spectroscopy can be used to confirm its enantiomeric purity and to study its conformational preferences in different environments. The technique is particularly valuable for probing the secondary and tertiary structure of proteins and nucleic acids. jascoinc.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound.

One-Dimensional Proton and Carbon-13 NMR Methodologies

One-dimensional (1D) NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, provide fundamental information about the molecular structure.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling. The chemical shift of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) reveals the number of adjacent protons. hmdb.ca

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, revealing the number of different carbon environments.

For this compound, ¹H NMR would show distinct signals for the aromatic protons of the two dansyl groups and the tyrosine ring, as well as signals for the aliphatic protons of the tyrosine backbone and the dimethylamino groups. sci-hub.se ¹³C NMR would complement this by showing the corresponding carbon signals.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY) for Connectivity and Proximity Analysis

Two-dimensional (2D) NMR techniques provide more detailed structural information by correlating different nuclei. creative-biostructure.com

Correlation Spectroscopy (COSY) is a homonuclear technique that identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear technique that correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. hmdb.ca This is extremely useful for assigning the ¹H and ¹³C signals to specific atoms in the molecule. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about which protons are close to each other in space, even if they are not directly connected by chemical bonds. creative-biostructure.com The intensity of the cross-peaks in a NOESY spectrum is inversely proportional to the sixth power of the distance between the protons. creative-biostructure.com This is crucial for determining the three-dimensional conformation of the molecule. researchgate.net

By combining these 2D NMR techniques, a complete and unambiguous assignment of all the proton and carbon signals of this compound can be achieved, leading to a detailed picture of its molecular structure and conformation in solution.

| 2D NMR Technique | Information Gained | Application to this compound |

| COSY | Shows which protons are coupled to each other (through-bond connectivity). sdsu.edu | Identifies neighboring protons within the tyrosine and dansyl moieties. |

| HSQC | Correlates protons with their directly attached carbons (one-bond connectivity). hmdb.ca | Assigns specific proton signals to their corresponding carbon atoms. |

| NOESY | Identifies protons that are close in space (through-space proximity). creative-biostructure.com | Determines the 3D conformation and the relative orientation of the dansyl groups and the tyrosine residue. |

Mass Spectrometric Methodologies for Molecular Identity Confirmation and Purity Assessment of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for confirming the molecular identity and assessing the purity of synthesized compounds like this compound.

The primary application of MS in this context is the determination of the molecular weight of the compound. The molecular formula of this compound is C₃₃H₃₃N₃O₇S₂. nih.gov High-resolution mass spectrometry (HRMS) can measure the mass with high accuracy, allowing for the confirmation of the elemental composition and providing strong evidence for the compound's identity.

Furthermore, MS can be used to assess the purity of a sample of this compound. The presence of impurities will be indicated by signals at different mass-to-charge ratios in the mass spectrum. By comparing the intensity of the signal for the desired compound with the intensities of any impurity signals, an estimation of the sample's purity can be made.

Electrospray Ionization Mass Spectrometry (ESI-MS) Methodologies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for the analysis of polar and large molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. wpmucdn.com In ESI-MS, the sample solution is sprayed through a highly charged needle, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, ESI-MS is instrumental in determining its molecular weight with high accuracy. The compound, with a molecular formula of C₃₃H₃₃N₃O₇S₂, has a monoisotopic mass of approximately 647.176 g/mol . nih.gov In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to this mass. The high sensitivity of ESI-MS allows for the detection of minute quantities of the compound. The tertiary amine groups in the dansyl moieties can enhance the signal for dansylated products in positive mode electrospray ionization. nih.gov

Method parameters such as sprayer voltage, vaporizer temperature, and capillary temperature are optimized to achieve the best signal-to-noise ratio and prevent in-source fragmentation. mdpi.com For instance, typical ESI source parameters might involve a sprayer voltage of around 3 kV and capillary and vaporizer temperatures in the range of 250-350°C. mdpi.com The choice of solvent is also critical; a mixture of acetonitrile (B52724) and water with a small amount of an acid like formic acid is commonly used to facilitate protonation and improve chromatographic separation when coupled with liquid chromatography (LC-ESI-MS). mdpi.comsielc.com

Table 1: Representative ESI-MS Parameters for Dansylated Amino Acid Analysis

| Parameter | Typical Value/Condition | Purpose |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Promotes the formation of protonated molecules [M+H]⁺. |

| Capillary Voltage | 3 - 4.5 kV | Creates a stable spray and efficient ionization. |

| Desolvation Temperature | 250 - 400°C | Aids in solvent evaporation from the charged droplets. |

| Sheath Gas Flow | Arbitrary units (e.g., 25) | Helps to nebulize the liquid and desolvate the droplets. |

| Auxiliary Gas Flow | Arbitrary units (e.g., 20) | Assists in desolvation. |

| Mobile Phase Modifier | 0.1% Formic Acid | Provides a source of protons for ionization. |

This table presents a generalized set of parameters; specific values would be optimized for the particular instrument and sample.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Methodologies

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is particularly useful for the analysis of large, non-volatile molecules. wpmucdn.com In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs at the wavelength of the laser. When the laser is fired at the sample spot, the matrix absorbs the energy and transfers it to the analyte, leading to its desorption and ionization with minimal fragmentation. wpmucdn.com

For this compound, MALDI-MS, typically coupled with a time-of-flight (TOF) analyzer, can provide a rapid and sensitive method for molecular weight determination. It is well-suited for analyzing samples that may have some salt contamination, which can be problematic in ESI-MS. wpmucdn.com The choice of matrix is crucial for successful MALDI analysis. For compounds like this compound, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly used. mdpi.com

The resulting MALDI-TOF mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound. The high mass range of MALDI-TOF also makes it suitable for detecting any potential aggregates or adducts of the compound. While MALDI is a soft ionization technique, some laser-induced fragmentation can occur, which may provide limited structural information. mdpi.com

Tandem Mass Spectrometry (MS/MS) Methodologies for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, subjected to fragmentation in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. researchgate.net This provides detailed information about the chemical structure of the precursor ion.

The fragmentation of this compound in MS/MS is expected to occur at the most labile bonds. The dansyl group itself can produce a characteristic fragment ion at m/z 234, corresponding to the dansyl moiety. Cleavage of the sulfonyl-oxygen bond of the O-dansyl group and the sulfonyl-nitrogen bond of the N-dansyl group are likely fragmentation pathways. The fragmentation of the tyrosine backbone can also occur, for instance, through the loss of the carboxylic acid group (-COOH) or the entire side chain. researchgate.netvu.lt

By analyzing the masses of the product ions, the connectivity of the different functional groups in this compound can be confirmed. This is invaluable for distinguishing it from potential isomers or impurities. For example, the loss of a dansyl group from the phenolic oxygen versus the amino group would result in different product ion masses, allowing for the precise localization of the dansyl groups.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| ~648.18 | ~415.13 | C₁₂H₁₂NO₂S | Loss of the O-dansyl group |

| ~648.18 | ~234.08 | C₂₁H₂₁N₂O₅S | Loss of the tyrosine backbone and one dansyl group |

| ~648.18 | ~171.07 | C₂₁H₂₁N₂O₅S₂ | Dansyl iminium ion |

These are predicted fragmentation pathways. Actual fragmentation can be influenced by collision energy and instrument type.

Chromatographic Methodologies for Purity Assessment and Separation of this compound

Chromatographic techniques are essential for the separation of this compound from reaction byproducts, unreacted starting materials, and any potential degradation products, thereby allowing for its purity assessment.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of dansylated amino acids. researchgate.net

Reversed-Phase HPLC (RP-HPLC) is the predominant mode for separating dansyl derivatives. researchgate.net In RP-HPLC, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. sielc.comresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. This compound, being a relatively non-polar molecule due to the two dansyl groups, will be well-retained on a reversed-phase column.

Gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is commonly employed to achieve efficient separation of a mixture of dansylated amino acids with varying polarities. researchgate.net The addition of an acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and is compatible with mass spectrometry detection. sielc.com

Normal-Phase HPLC (NP-HPLC) can also be used, although it is less common for this application. In NP-HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. This mode can offer complementary selectivity to RP-HPLC, particularly for very polar or very non-polar compounds.

Table 3: Typical Reversed-Phase HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from low to high %B (e.g., 10% to 90% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 254 nm or 340 nm) or Fluorescence (Ex: ~340 nm, Em: ~510 nm) usda.gov |

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size in solution. chromatographyonline.com It is a valuable tool for the analysis of aggregates, which can be a concern for modified amino acids and peptides. chromatographyonline.comamericanpharmaceuticalreview.com In SEC, the stationary phase consists of porous particles. Larger molecules, such as aggregates, are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can enter the pores, leading to a longer retention time.

For this compound, SEC can be employed to detect and quantify the presence of dimers or higher-order aggregates that may form in solution. The mobile phase in SEC is typically an aqueous buffer, and the conditions are chosen to minimize interactions between the analyte and the stationary phase, ensuring that separation is solely based on size. americanpharmaceuticalreview.comresearchgate.net The use of a mobile phase with appropriate ionic strength can help to prevent non-specific interactions. shimadzu.com

Vibrational Spectroscopic Methodologies (Infrared, Raman) for Functional Group and Conformational Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and its three-dimensional conformation.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups. researchgate.net These include the stretching vibrations of the C=O in the carboxylic acid, the N-H of the sulfonamide, the S=O of the sulfonyl groups, and the C-H bonds of the aromatic and aliphatic parts of the molecule. The broad O-H stretch of the carboxylic acid would also be a prominent feature. core.ac.uk

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Raman is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, making it well-suited for studying the aromatic rings and the sulfur-containing groups in this compound. istanbul.edu.tr Conformational changes in the molecule can lead to shifts in the positions and intensities of Raman bands, providing insights into its three-dimensional structure in different environments. spectroscopyonline.comkoreascience.kr For example, the conformation of the side chain of tyrosine can be probed by analyzing specific Raman modes. istanbul.edu.tr

Table 4: Key Vibrational Modes for Functional Group Analysis of this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 |

| Aromatic Rings (C=C) | Stretching | 1450 - 1600 |

| Sulfonamide (N-H) | Stretching | 3200 - 3300 |

| Sulfonyl (S=O) | Asymmetric & Symmetric Stretching | 1300 - 1350 & 1150 - 1180 |

| Dimethylamino (C-N) | Stretching | 1050 - 1250 |

This table provides approximate ranges for the key functional groups. The exact positions can be influenced by the molecular environment and conformation.

Applications of N,o Didansyl L Tyrosine in Biophysical and Biochemical Research Methodologies

Utilization as a Fluorescent Probe for Non-Covalent Biomolecular Interactions

The environmentally sensitive fluorescence of N,O-Didansyl-L-tyrosine makes it an excellent tool for studying non-covalent interactions with various biomolecules. Its ability to report on the hydrophobicity of binding sites allows researchers to characterize the nature of these interactions, determine binding affinities, and probe conformational changes in biological macromolecules.

This compound has been effectively used as a ligand to probe the active sites of enzymes and determine binding affinities. A notable example is its use as an inhibitor of thymidylate synthase (TS), a crucial enzyme for DNA synthesis. researchgate.netbohrium.com Studies with TS from various species have utilized the fluorescent properties of this compound to elucidate binding mechanisms and species-specific inhibition. researchgate.netresearchgate.net

Fluorescence titration is a common method to quantify the binding affinity between a fluorescent ligand and a protein. This technique involves incrementally adding a protein solution to a solution of this compound (or vice versa) and monitoring the change in fluorescence intensity. When the probe binds to a hydrophobic pocket on the protein surface, its fluorescence is typically enhanced.

The binding process can be monitored by plotting the change in fluorescence intensity against the concentration of the added protein. The resulting binding curve can be fitted to various binding models (e.g., single-site, cooperative binding) to calculate the dissociation constant (Kd), a measure of binding affinity. A lower Kd value signifies a higher binding affinity.

Research on the binding of this compound (DDT) to thymidylate synthase (TS) in the presence of the substrate precursor 2'-deoxyuridine-5'-monophosphate (dUMP) has revealed species-specific affinity. Fluorometric titrations have demonstrated that DDT binds with significantly higher affinity to bacterial TS (from Lactobacillus casei and Escherichia coli) compared to human TS, highlighting its potential as a species-specific inhibitor. researchgate.netresearchgate.net Calorimetric and fluorometric titrations have also revealed negative cooperativity between the two binding sites in the homodimeric TS enzyme, meaning the binding of the first DDT molecule to one subunit decreases the affinity for the second molecule to bind to the other subunit. bohrium.comcore.ac.uk

| Protein | Ligand | Binding Affinity (IC50/Kd) | Methodology | Finding |

|---|---|---|---|---|

| Lactobacillus casei Thymidylate Synthase (LcTS) | This compound | IC50 = 2.0 µM | Enzyme Inhibition Assay | Potent inhibitor of bacterial TS. researchgate.net |

| Escherichia coli Thymidylate Synthase (EcTS) | This compound | IC50 = 1.5 µM | Enzyme Inhibition Assay | Binds with 24-fold higher affinity than to human TS. researchgate.net |

| Human Thymidylate Synthase (hTS) | This compound | IC50 = 36 µM | Enzyme Inhibition Assay | Significantly lower affinity compared to bacterial enzymes. researchgate.net |

| E. coli Thymidylate Synthase (EcTS) Dimer | This compound | Kd1 and Kd2 show negative cooperativity | Fluorometric and Calorimetric Titrations | Binding to the two active sites is not independent. bohrium.comcore.ac.uk |

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent process where an excited donor fluorophore transfers energy non-radiatively to a proximal acceptor chromophore. wikipedia.org The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring distances on the order of 1-10 nanometers. wikipedia.orgevidentscientific.com

The dansyl group of this compound can function as an efficient FRET acceptor for the intrinsic fluorescence of tryptophan (Trp) residues in proteins, which act as donors. cogershop.comrsc.org The emission spectrum of tryptophan (around 350 nm) significantly overlaps with the absorption spectrum of the dansyl group (around 333 nm). cogershop.commdpi.com

This principle has been applied to study the binding of this compound to thymidylate synthase (TS). bohrium.comcore.ac.uk Upon binding of the probe to the enzyme's active site, FRET occurs between a nearby tryptophan residue (like Trp83 in E. coli TS) and the bound dansyl group. core.ac.ukresearchgate.net This results in quenching of the tryptophan fluorescence and sensitized emission from the dansyl group. This FRET signal can be used to:

Confirm Binding: The presence of a FRET signal provides direct evidence of the probe's proximity to specific tryptophan residues within the binding pocket.

Probe Conformational Changes: Any change in the protein's conformation that alters the distance or orientation between the tryptophan donor and the dansyl acceptor will lead to a change in FRET efficiency, allowing for the study of ligand-induced conformational dynamics.

Investigate Intersite Communication: In multimeric enzymes like the TS dimer, FRET has been used to demonstrate that the binding of DDT to one active site can induce conformational changes that are transmitted across the dimer interface to the second active site, providing evidence for allosteric communication. bohrium.comcore.ac.uk

While the dansyl group can be attached to various molecules to study nucleic acid interactions, direct studies employing this compound specifically for profiling DNA or RNA binding are not prominent in the literature. The compound is primarily characterized as a protein-binding ligand, particularly for thymidylate synthase, an enzyme involved in the synthesis of dTMP, a DNA precursor. researchgate.netnih.gov Its binding to TS is studied in a ternary complex with dUMP. researchgate.netcore.ac.uk

Theoretically, the fluorescent properties of this compound could be leveraged to study its potential interactions with nucleic acids. If the probe were to bind to nucleic acids, for instance by intercalating between base pairs or binding to grooves, a change in its fluorescence signal would be expected. The hydrophobic environment of an intercalation site could lead to fluorescence enhancement and a blue shift, similar to its binding to hydrophobic protein pockets. Such an interaction could be quantified using fluorescence titration, where nucleic acid is titrated into a solution of the probe, and the resulting change in fluorescence is measured to determine binding affinity and stoichiometry. However, there is currently no specific research demonstrating this application for this compound.

The environmental sensitivity of the dansyl fluorophore makes it a valuable tool for investigating the interactions of molecules with lipid membranes. aatbio.comcogershop.com When a dansyl-labeled molecule partitions from the polar aqueous phase into the non-polar, hydrophobic core of a lipid bilayer, a significant increase in fluorescence intensity and a blue shift in the emission maximum are typically observed.

The partitioning of this compound into a model membrane, such as a liposome (B1194612) or a lipid monolayer, can be assessed by monitoring its fluorescence properties. The methodology involves adding the probe to a suspension of vesicles and measuring the resulting fluorescence spectrum.

Partition Coefficient (Kp): The degree of partitioning can be quantified by measuring the fluorescence enhancement upon addition of lipids. The partition coefficient, which describes the equilibrium distribution of the probe between the lipid and aqueous phases, can be calculated from the titration data.

Location within the Bilayer: Fluorescence quenching experiments can provide information about the depth of insertion. By using quenchers that localize to different regions of the bilayer (e.g., water-soluble quenchers like iodide, or lipid-soluble quenchers with quenching groups at different depths of the acyl chain), one can determine the accessibility of the probe's dansyl groups and thus its approximate location within the membrane.

Membrane Fluidity and Order: Changes in fluorescence anisotropy or polarization upon binding can report on the local viscosity and motional freedom of the probe within the bilayer, providing insights into membrane fluidity and lipid packing.

While direct studies on the membrane partitioning of this compound are limited, research on related molecules demonstrates the principle. For example, a synthetic channel-forming molecule with terminal dansyl groups showed clear peripheral fluorescence when inserted into the boundary membranes of E. coli, indicating its partitioning into the lipid environment. omicsonline.org Similarly, studies on the interaction of tyrosine and tryptophan analogs with model vesicles have shown how these residues anchor at the polar-hydrocarbon interface of the membrane. acs.org

Methodologies for Membrane and Lipid Bilayer Interaction Investigations

Studies of Membrane Microenvironment Polarity and Dynamics Using this compound

The fluorescence characteristics of the dansyl group are highly dependent on the polarity of its surrounding environment. This solvatochromism, where the emission maximum shifts with changes in solvent polarity, is a key feature exploited in membrane studies. While studies specifically employing free this compound as a membrane probe are not extensively documented, the behavior of other dansylated molecules, such as dansyl-labeled phospholipids (B1166683) (e.g., Dansyl-PE), provides a strong basis for its potential applications. nih.gov

These probes tend to localize at the polar headgroup region of the lipid bilayer. nih.gov The position of the dansyl group within the membrane can be determined using fluorescence quenching techniques with quenchers positioned at known depths within the bilayer. nih.gov It is hypothesized that this compound, with its two polar dansyl groups and the inherent polarity of the amino acid backbone, would also preferentially locate at the membrane interface. Changes in the fluorescence emission spectrum of this compound upon partitioning into a lipid membrane could provide insights into the local polarity and hydration state of the membrane surface. Furthermore, fluorescence anisotropy measurements could be employed to understand the rotational dynamics and, by extension, the microviscosity of the membrane environment. A study on a related compound, Lauryl Dansyl, demonstrated that its emission shifts to shorter wavelengths (a blue shift) in less polar environments, a characteristic that can be used to probe protein-membrane interactions. researchgate.net

Applications in Enzymology and Enzyme Activity Assay Development

The fluorescent nature of this compound makes it a candidate for the development of sensitive assays for various enzymes, particularly proteases and kinases.

Methodologies for Protease Activity Monitoring and Inhibition Screening

This compound can be conceptually incorporated into peptide substrates for proteases. A common strategy for developing fluorescent protease assays is based on Förster Resonance Energy Transfer (FRET). thno.orgeurogentec.comthomasnet.com In a typical FRET-based assay, a fluorophore (donor) and a quencher (acceptor) are attached to a peptide substrate. thno.orgeurogentec.com When the substrate is intact, the close proximity of the donor and quencher results in the quenching of the donor's fluorescence. Upon cleavage of the peptide by a protease, the donor and quencher are separated, leading to an increase in fluorescence intensity. thno.orgeurogentec.com

In the context of this compound, one of the dansyl groups could act as the FRET donor, while a suitable quencher is incorporated elsewhere in the peptide substrate. Alternatively, the dansyl group can serve as a quencher for a tryptophan residue within the peptide sequence. nih.govmdpi.com Cleavage of the peptide would separate the dansyl and tryptophan residues, resulting in an increase in tryptophan fluorescence. nih.gov The efficiency of such an assay would depend on the specific protease, the design of the peptide sequence to ensure it is a substrate, and the distance between the dansyl group and the quencher.

A study on a heptapeptide, Dns-Gly-Lys-Tyr-Ala-Pro-Trp-Val, demonstrated the utility of an N-terminal dansyl group to quench the fluorescence of a tryptophan residue. nih.gov Hydrolysis of this peptide by various proteases resulted in a significant increase in fluorescence, allowing for the sensitive determination of enzyme activity. nih.gov

Methodologies for Kinase Activity Detection and Substrate Specificity Profiling

Fluorescent peptide substrates are also widely used to monitor the activity of protein kinases. nih.govthermofisher.compromega.com These assays often rely on changes in the fluorescence properties of the substrate upon phosphorylation. One established method utilizes peptides containing a fluorophore, such as the sulfonamido-oxine (Sox) dye, which exhibits enhanced fluorescence upon chelation of a magnesium ion that bridges the Sox moiety and the newly introduced phosphate (B84403) group. thermofisher.commdpi.com

A peptide substrate containing this compound could potentially be designed for kinase assays. If the local environment of the dansyl groups is altered upon phosphorylation of a nearby serine, threonine, or tyrosine residue, this could lead to a detectable change in fluorescence intensity or emission wavelength. The design of such a substrate would need to ensure that the this compound residue does not sterically hinder the kinase from accessing the phosphorylation site.

The development of highly efficient green fluorescent protein (GFP)-based kinase substrates, where a phosphorylatable peptide sequence is attached to the C-terminus of GFP, has been shown to be a successful strategy for a variety of protein kinases. ucsf.edu This approach highlights the importance of presenting the substrate sequence in a favorable context for the enzyme.

Design and Optimization Methodologies for this compound-Containing Substrates

The design of an effective enzyme substrate incorporating this compound requires careful consideration of several factors. The peptide sequence must be recognized and cleaved (for proteases) or phosphorylated (for kinases) by the target enzyme. This often involves starting with a known substrate sequence for the enzyme of interest.

For FRET-based protease substrates, the placement of the this compound residue and a corresponding quencher is critical to ensure efficient energy transfer in the intact state and complete separation upon cleavage. The distance between the donor and acceptor should ideally be within the Förster distance (typically 10-100 Å) for the chosen pair. thomasnet.com

For kinase substrates, the position of the this compound relative to the phosphorylation site is paramount. The modification should not abrogate binding to the kinase active site. The sensitivity of the dansyl group's fluorescence to the addition of a negatively charged phosphate group would be the basis of the assay signal. Optimization would involve synthesizing and testing a library of peptides with systematic variations in the sequence and the position of the modified tyrosine.

A study on the design of peptide enzymes (pepzymes) that mimic the active sites of chymotrypsin (B1334515) and trypsin underscores the importance of the three-dimensional arrangement of key amino acid residues for substrate recognition and catalysis. researchgate.net This principle would also apply to the design of substrates where the introduction of a bulky fluorescent group like this compound must not disrupt the necessary conformation for enzyme binding and activity.

This compound as a Conformational Reporter in Peptides and Proteins

The sensitivity of the dansyl fluorophore to its local environment makes this compound a potential reporter of conformational changes in peptides and proteins.

Site-Specific Labeling Methodologies in Recombinant Protein Expression

The incorporation of unnatural amino acids, such as this compound, at specific sites within a protein sequence in recombinant expression systems offers a powerful tool for studying protein structure and function. This is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, often the amber stop codon (UAG). promega.comucsf.edu

While the site-specific incorporation of various unnatural amino acids has been successfully demonstrated in both prokaryotic and eukaryotic expression systems, specific examples detailing the incorporation of this compound are not prevalent in the literature. researchgate.netsigmaaldrich.comabcam.com The successful incorporation of this bulky, doubly-modified amino acid would depend on the ability of an engineered aminoacyl-tRNA synthetase to recognize and charge a corresponding tRNA with this compound, and the subsequent acceptance of this charged tRNA by the ribosome.

Alternatively, post-expression modification of a protein containing a uniquely reactive tyrosine residue could be a viable strategy. However, the dual modification of both the amino and hydroxyl groups of tyrosine in this compound makes its direct use in standard peptide synthesis or as a genetically encoded amino acid challenging. A more common approach is the use of dansyl chloride to label accessible primary amines (like the N-terminus or lysine (B10760008) side chains) on a protein. mdpi.comsigmaaldrich.commerckmillipore.comresearchgate.net

The following table summarizes the research findings on the application of this compound and related compounds:

| Application Area | Compound/Method | Key Findings |

| Membrane Studies | Dansyl-labeled phospholipids | Localize at the polar headgroup region of the membrane. nih.gov |

| Lauryl Dansyl | Emission spectrum is sensitive to the polarity of the membrane environment. researchgate.net | |

| Protease Assays | Dansyl-Tryptophan FRET pair | Cleavage of the peptide separates the donor and quencher, leading to increased fluorescence. nih.govmdpi.com |

| Dansylated peptide substrates | Used to assay various proteases, including angiotensin-converting enzyme and trypsin. nih.gov | |

| Kinase Assays | Sox-based fluorescent peptides | Phosphorylation leads to chelation-enhanced fluorescence. thermofisher.commdpi.com |

| GFP-based substrates | Highly efficient for in vitro kinase assays. ucsf.edu | |

| Site-Specific Labeling | Orthogonal synthetase/tRNA pairs | Enable incorporation of unnatural amino acids in response to unique codons. promega.comucsf.edu |

| Dansyl chloride | Reacts with primary amines on proteins for fluorescent labeling. mdpi.comsigmaaldrich.com |

Monitoring Conformational Changes and Protein Folding Using Fluorescence Anisotropy Methodologies

Fluorescence anisotropy is a powerful technique for studying changes in the size and shape of fluorescently labeled molecules in solution. nih.gov The principle lies in exciting the sample with polarized light and measuring the polarization of the emitted fluorescence. Larger molecules, or those in a more constrained environment, tumble more slowly in solution, resulting in a higher fluorescence anisotropy. Conversely, smaller, more rapidly tumbling molecules exhibit lower anisotropy.

In the context of protein folding, this compound can be used as an extrinsic fluorescent probe. By attaching this probe to a protein, researchers can monitor changes in its rotational correlation time, which is directly related to its conformational state.

Methodology:

The general methodology involves:

Labeling: Covalently or non-covalently attaching this compound to the protein of interest.

Excitation: Exciting the labeled protein with vertically polarized light at a wavelength where the dansyl group absorbs.

Detection: Measuring the intensity of the emitted fluorescence parallel and perpendicular to the polarization of the excitation light.

Calculation: Calculating the fluorescence anisotropy (r) using the formula:

r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)

Where I∥ is the intensity of the emission parallel to the excitation polarization, I⊥ is the intensity of the emission perpendicular to the excitation polarization, and G is an instrumental correction factor.

While direct studies detailing the use of this compound for monitoring protein folding via fluorescence anisotropy are not prevalent in the provided search results, the principles of the technique are well-established. nih.govrsc.org The environmental sensitivity of the dansyl group can also provide complementary information through changes in fluorescence intensity and emission wavelength during the folding process. nanotempertech.com

Application in Protein Aggregation and Disassembly Studies Methodologies

Protein aggregation is a hallmark of many neurodegenerative diseases and a significant concern in the production of therapeutic proteins. This compound can be employed to study the processes of protein aggregation and the subsequent disassembly of these aggregates.

Methodology:

The fluorescence properties of this compound can be harnessed to monitor aggregation. As proteins aggregate, the microenvironment around the dansyl probe changes, which can lead to alterations in its fluorescence intensity, emission maximum, and anisotropy.

Fluorescence Intensity and Emission Wavelength: When a protein containing or labeled with this compound aggregates, the dansyl probes may become buried in the hydrophobic core of the aggregate. This change from an aqueous to a more nonpolar environment can lead to an increase in fluorescence quantum yield (a "turn-on" effect) and a blue shift in the emission maximum.

Fluorescence Anisotropy: The formation of large protein aggregates will drastically slow down the rotational motion of the labeled protein, resulting in a significant increase in fluorescence anisotropy.

Studies have shown that the incorporation of L-DOPA, a structural analog of L-tyrosine, into proteins can induce misfolding and promote aggregation. nih.gov While not directly this compound, this highlights how modifications to the tyrosine residue can impact protein stability and aggregation. The study of L-tyrosine's self-aggregation properties provides a basis for understanding how its derivatives might behave in larger protein structures. upc.edu

Conversely, the disassembly of protein aggregates can be monitored by observing the reversal of these fluorescence changes—a decrease in intensity, a red shift in emission, and a decrease in anisotropy—as the aggregates break down into smaller, more mobile species.

Development of Sensing Platforms and Advanced Analytical Tools

The unique photophysical properties of this compound make it a candidate for the development of various sensing platforms and analytical tools.

Design of Fluorescent Turn-On/Off Sensors for Specific Biological Analytes

Fluorescent "turn-on" or "turn-off" sensors exhibit a significant change in fluorescence intensity upon binding to a specific analyte. This change can be due to various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and changes in the probe's microenvironment. researchgate.netscribd.com

Methodologies for Ion Sensing and Metal Coordination Studies

This compound possesses several potential metal coordination sites, including the carboxylate group, the amino group, and the phenolic hydroxyl group of the tyrosine residue, as well as the sulfonamide groups of the dansyl moieties. This makes it a potential ligand for various metal ions.

Methodology:

Metal binding can be studied using fluorescence titration. In this method, the fluorescence of a solution of this compound is monitored as the concentration of a metal ion is incrementally increased. A change in fluorescence intensity or a shift in the emission wavelength upon addition of the metal ion indicates binding. The stoichiometry of the complex can be determined using methods like Job's plot. researchgate.netmckendree.edu

Studies on L-tyrosine and its derivatives have demonstrated their ability to coordinate with various transition metals, including Cu(II) and Fe(II). mckendree.eduajol.infomdpi.com For instance, a study on a glycyl-L-tyrosine-modified dansyl derivative showed a 1:1 coordination stoichiometry with Cu²⁺. researchgate.net The binding of metal ions can lead to either fluorescence quenching or enhancement, depending on the nature of the ion and the coordination geometry.

Table 1: Examples of Metal Ion Sensing with Tyrosine and Dansyl Derivatives

| Probe | Analyte | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| Glycyl-L-tyrosine-modified dansyl | Cu²⁺ | Fluorescence quenching | 0.69 μM researchgate.net |

| Dansyl and tyrosine-based probe (DY) | Hg²⁺ | Fluorescence "turn-on" | 22.65 nM researchgate.net |

This table is interactive. Click on the headers to sort the data.

Integration of this compound in Microfluidic Devices for High-Throughput Screening Methodologies

Microfluidic devices offer a platform for performing high-throughput screening (HTS) with minimal reagent consumption. mdpi.comd-nb.inforesearchgate.net These devices can integrate various analytical functions, including sample mixing, reaction, and detection, onto a single chip.

Methodology:

This compound could be integrated into microfluidic HTS platforms as a fluorescent reporter. For example, in a drug screening application, the compound could be used to label a target protein. The interaction of potential drug candidates with the labeled protein could then be monitored by detecting changes in the fluorescence of this compound.

Droplet-based microfluidics is a particularly promising approach where each droplet acts as an independent microreactor. mdpi.com this compound and the target protein could be encapsulated in droplets along with a library of compounds to be screened. Changes in fluorescence within the droplets would indicate a "hit." Integrated microfluidics has been used for the discovery of tyrosine autophosphorylation, demonstrating the feasibility of such on-chip assays. nih.gov Paper-based microfluidic devices have also been developed for quantifying biomarkers related to L-tyrosine metabolism. researchgate.net

The advantages of using this compound in microfluidic HTS include:

High Sensitivity: The fluorescent nature of the probe allows for sensitive detection.

Real-time Monitoring: Reactions can be monitored in real-time as they occur within the microchannels or droplets.

Multiplexing: The potential for spectral multiplexing if other fluorescent probes with different emission wavelengths are used.

Integration of this compound in Advanced Microscopy and Imaging Techniques

Advanced microscopy techniques, such as fluorescence microscopy and super-resolution microscopy, provide powerful tools for visualizing biological processes at the cellular and subcellular level. science.govresearchgate.net Fluorescent probes are central to these techniques.

This compound, as a fluorescent molecule, has the potential to be used as a probe in various imaging applications. For instance, a related compound, N,N'-Didansyl-L-cysteine, has been used as a fluorescent tracer in a mouse model of traumatic brain injury. This suggests that this compound could potentially be used to image specific cellular components or processes, depending on its localization and binding properties within the cell.

Potential Applications in Advanced Imaging:

Live-cell Imaging: If cell-permeable, this compound could be used to track the dynamics of its target molecules in living cells.

Targeted Imaging: By conjugating this compound to a targeting moiety, such as an antibody or a specific peptide, it could be directed to specific cellular structures or proteins for imaging. For example, receptor imaging has been achieved using targeted nanoparticles. nih.gov

Förster Resonance Energy Transfer (FRET) Imaging: this compound could serve as a FRET donor or acceptor in combination with another fluorophore to study protein-protein interactions or conformational changes in a spatial context within the cell. The dansyl group is a known FRET partner for tryptophan. annualreviews.org

The development of this compound as an imaging probe would require characterization of its photophysical properties within the cellular environment, including its brightness, photostability, and potential for cytotoxicity.

Methodologies for Fluorescence Microscopy in Model Systems and Cellular Contexts

The primary application of this compound in fluorescence microscopy stems from its role as a potent and selective inhibitor of thymidylate synthase (TS), an essential enzyme for DNA synthesis. medchemexpress.com The inherent fluorescence of the dansyl groups allows researchers to visualize and track the binding of this inhibitor to its target enzyme within various experimental setups, from purified protein systems to cellular models.

Research findings indicate that DDT's fluorescence is environmentally sensitive, meaning its emission properties can change upon binding to a target protein, providing a clear signal for interaction. This characteristic is exploited in methodologies such as Förster Resonance Energy Transfer (FRET)-based assays to study the functional state and inhibition of enzymes like TS. researcher.lifeunimore.it In these assays, the transfer of energy between the dansyl fluorophore on DDT and another fluorophore can provide quantitative data on binding events and conformational changes in the target protein.

In cellular contexts, dansyl-derived probes are utilized for imaging specific cellular components and processes. rsc.orgrsc.org While direct cellular imaging studies specifically employing this compound are not extensively detailed in the available literature, the known function of DDT as a TS inhibitor and the established use of dansyl probes for cellular imaging suggest its utility in mapping the subcellular localization of TS or monitoring the effects of its inhibition in situ. For instance, a related didansyl compound, N,N′-didansyl-L-cystine (DDC), has been successfully used to image apoptosis in tumor cells, highlighting the potential of such molecules in cellular microscopy. ajronline.org

The table below summarizes the key characteristics of this compound relevant to its application in fluorescence microscopy.

| Property | Description | Research Context |

| Target Specificity | Potent inhibitor of thymidylate synthase (TS), with selectivity for bacterial TS over human TS. medchemexpress.comresearchgate.net | Enzyme inhibition studies, antimicrobial research. |

| Fluorescent Moiety | Contains two dansyl groups, which are environmentally sensitive fluorophores. | Acts as a fluorescent probe for protein binding. researcher.lifemdpi.com |

| Binding Analysis | Binding to TS has been characterized by FRET-based fluorometric evidence. researcher.lifeunimore.it | Biophysical assays to quantify protein-ligand interactions. |

| Structural Insights | Crystal structures of DDT in complex with TS reveal significant protein conformational changes upon binding. pdbj.org | Structure-based drug design, understanding enzyme plasticity. |

Super-Resolution Imaging Methodologies (e.g., STED, PALM/STORM) Utilizing this compound Probes

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM), enable imaging beyond the diffraction limit of light, offering unprecedented detail of subcellular structures. fluorofinder.com These methods require specific fluorescent probes with suitable photophysical properties, such as high brightness, photostability, and, for some techniques, the ability to be photoswitched between bright and dark states. nih.gov

While the dansyl fluorophore has been incorporated into probes for super-resolution applications, such as the imaging of bacteria, there is currently a lack of specific published research demonstrating the use of this compound as a probe for STED, PALM, or STORM microscopy. windows.net The suitability of its specific photophysical characteristics for the demands of these advanced imaging techniques has not been established in the available scientific literature. Therefore, its application in this area remains a potential, but as yet undocumented, field of research.

Computational and Theoretical Investigations of N,o Didansyl L Tyrosine

Quantum Chemical Calculation Methodologies for Electronic Structure and Spectroscopic Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of N,O-Didansyl-L-tyrosine. researchgate.net These methods model the behavior of electrons within the molecule, allowing for the prediction of various chemical and physical characteristics.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter indicating molecular stability and the energy required for electronic excitation. nih.gov

For this compound, DFT calculations have determined the HOMO-LUMO energy gap to be 2.99 eV. researchgate.net This value provides a quantitative measure of the energy required to promote an electron from the ground state to the first excited state and is indicative of the molecule's electronic transitions. researchgate.net The analysis of HOMO and LUMO energy levels helps in understanding the chemical reactivity and kinetic stability of the molecule. nih.gov

| Parameter | Value | Method | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | 2.99 eV | DFT | researchgate.net |

The fluorescent properties of dansyl derivatives like this compound make them valuable as molecular probes. ontosight.ai Quantum chemical calculations can predict the nature of the electronic transitions responsible for this fluorescence. The calculated HOMO-LUMO gap of 2.99 eV for this compound suggests the presence of n→π* and π→π* electronic transitions within the molecule. researchgate.net These transitions involve the excitation of an electron from a non-bonding orbital (n) or a pi bonding orbital (π) to an antibonding pi orbital (π*), which is characteristic of molecules containing chromophores like the naphthalene (B1677914) rings of the dansyl groups.

Computational methods can also determine other spectroscopic parameters. The dipole moment, which is a measure of the charge separation within a molecule, can be calculated to understand its polarity. For L-tyrosine, a parent compound, calculations show that the dipole moment rises substantially when a solvent is introduced. nih.gov Furthermore, theoretical methods can predict transition energies, which correspond to the wavelengths of light absorbed or emitted, and oscillator strengths, which indicate the probability of a particular electronic transition occurring.

The surrounding environment, particularly the solvent, can significantly influence the electronic and optical properties of a molecule. researchgate.netscielo.br Computational models account for these effects in two primary ways: implicitly and explicitly.

Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM), represent the solvent as a continuous medium with a defined dielectric constant. nih.govnih.gov This approach is computationally efficient and is effective for studying how the bulk solvent polarity affects properties like conformational stability and electronic spectra. nih.govnih.gov For instance, studies on tyrosine analogues have used PCM to show that aqueous solutions can significantly modify the potential energy surface and stabilize certain structures. nih.gov

Explicit solvent models involve including individual solvent molecules in the simulation box around the solute. This method is more computationally intensive but allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. While specific studies applying explicit solvent models to the optical properties of this compound are not detailed in the provided search results, this methodology is a standard approach in computational chemistry to gain a more granular understanding of solvation. The choice between implicit and explicit models depends on the specific properties being investigated and the desired balance between accuracy and computational cost.

Molecular Dynamics Simulation Methodologies for Conformational Landscapes and Solvation Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By simulating the atomic motions over time, MD provides insights into the conformational flexibility and dynamic interactions of molecules like this compound. nih.govresearchgate.net

MD simulations generate trajectories that map the positions and velocities of atoms over a specific period. Analysis of these trajectories reveals the molecule's conformational landscape—the range of shapes it can adopt—and its inherent flexibility.

For this compound, MD simulations have been crucial in understanding its binding to different enzymes. nih.gov These simulations predicted a binding mode for the compound with Lactobacillus casei thymidylate synthase (LcTS). researchgate.netnih.gov The simulations revealed that this compound can adopt different conformations, which is key to its biological activity. researchgate.net Specifically, a "folded conformation," characterized by an intramolecular π-π stacking interaction between the tyrosine and one of the dansyl rings, was identified. researchgate.net In contrast, when modeled in complex with LcTS, an "extended conformation" was observed. researchgate.net A "semifolded conformation" has also been described. researchgate.net This conformational plasticity allows the molecule to adapt to the specific shape and chemical environment of different enzyme active sites. researchgate.net

| Conformation | Description | Context/Method | Reference |

|---|---|---|---|

| Folded | Intramolecular π-π stacking between tyrosine and distal dansyl rings. | Observed in the crystal structure of the complex with EcTS. | researchgate.netresearchgate.net |

| Extended | An unfolded state without the intramolecular stacking. | Predicted by MD simulations in complex with LcTS. | researchgate.net |

| Semifolded | An intermediate conformation. | Described for the LcTS-dUMP-DDT complex from MD modeling. | researchgate.net |

Free energy calculations are computationally demanding methods used to quantify the binding affinity between a ligand, such as this compound, and its biological target. nih.gov These calculations provide a theoretical estimate of the binding free energy (ΔG), which is a critical determinant of a ligand's potency.

Common methodologies include Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) . These methods involve creating a non-physical, "alchemical" pathway to transform the ligand into another molecule or into nothing, both in solution and when bound to the protein. nih.govuq.edu.au By calculating the work required for these transformations, the difference in free energy between the two states (e.g., bound vs. unbound) can be determined. For these calculations to be accurate, they require thorough sampling of the system's configurations and a well-parameterized potential energy function (force field). nih.gov

While the search results highlight that this compound is an inhibitor of thymidylate synthase and that its binding has been studied, specific applications of FEP or umbrella sampling to calculate its binding free energy are not explicitly detailed. bohrium.com However, these methods are standard in rational drug design and would be the theoretical approach to quantitatively predict the binding affinity of this compound to its enzyme targets, complementing experimental measurements. nih.govrsc.org

Ligand Docking and Molecular Recognition Studies with Biological Receptors

Molecular recognition is the foundation of biological processes, and computational studies of this compound have provided deep insights into its binding mechanisms with various protein receptors. These investigations help to rationalize experimental findings and predict the structural basis for molecular specificity.

Predicting the precise location and orientation of a ligand within a biological receptor is a primary goal of computational chemistry. Methodologies for this purpose range from rapid docking algorithms to more computationally intensive molecular dynamics (MD) simulations.

A common strategy involves structure-based virtual screening, where computational docking programs are used to predict the binding pose of a ligand in a protein's active site. acs.org For this compound (DDT), the docking program DOCK 3.5 was used to predict its interaction model with Lactobacillus casei thymidylate synthase (LcTS). acs.org Such studies are often complemented by MD simulations, which provide a more dynamic picture of the binding event and can help refine poses that were predicted by docking. researchgate.net In one study, MD simulations were used to calculate a new binding mode for DDT with LcTS to better explain its activity and specificity compared to human TS. acs.org

In other applications, virtual screening of compound libraries has identified this compound as a potential ligand for new targets. For instance, in a study aimed at identifying ligands for the Cytoplasmic FMR1 Interacting Protein 2 (CYFIP2), molecular docking was performed using a model of the protein. mdpi.com this compound was identified as a high-affinity ligand, with its binding site predicted within a specific region of the protein. mdpi.comresearchgate.net These computational screening approaches are essential for hypothesis generation and prioritizing candidates for further experimental testing. nih.gov

Table 1: Predicted Binding Affinities of this compound with CYFIP2 Models

| Protein Model | Binding Affinity (kcal/mol) | Interacting Residues Identified |

|---|---|---|

| CYFIP2 WT | -7.0 | Trp86, Cys87, Cys89, Asp184 |

| CYFIP2 Arg87Cys | -8.1 | Trp86-Cys89, Arg91-Ala92, Glu118, Asp184, Leu627, Arg634-Ile635, Gln684-Phe685 |

Data sourced from a 2024 study on CYFIP2 ligand identification. mdpi.com

Once a binding pose is predicted, a detailed analysis of the intermolecular forces that stabilize the ligand-receptor complex is crucial. These forces include hydrogen bonds, van der Waals interactions, electrostatic interactions, and hydrophobic contacts.

In the case of this compound's interaction with thymidylate synthase (TS), crystallographic and modeling studies have revealed a complex binding mode. The crystal structure of DDT complexed with Escherichia coli TS (EcTS) showed the compound binds in a unique, folded conformation not initially predicted by docking studies. researchgate.netpdbj.org This conformation is stabilized by an intramolecular π-π stacking interaction between the tyrosine ring and one of the dansyl rings. researchgate.net In contrast, MD simulations suggested that when binding to LcTS, DDT adopts a more "semifolded" conformation. acs.org The key interactions stabilizing the complex in LcTS were predicted to involve residues such as His80, which forms a ring-ring interaction with the tyrosine portion of DDT. acs.org